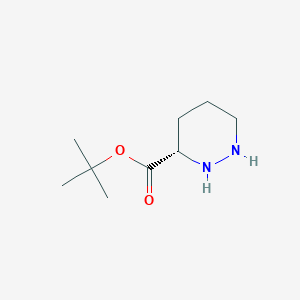
1H-吡唑-3,4-二羧酸
描述
1H-Pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms and two carboxylic acid groups at positions 3 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities. Pyrazoles have been extensively studied due to their broad range of applications in medicinal chemistry, agriculture, and material science .
科学研究应用
1H-Pyrazole-3,4-dicarboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
1H-Pyrazole-3,4-dicarboxylic acid is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties . Pyrazole derivatives have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial effects . The specific effects of 1H-pyrazole-3,4-dicarboxylic acid would depend on its targets and mode of action.
生化分析
Biochemical Properties
Pyrazole derivatives are known to exhibit a wide range of biological activities
Cellular Effects
Pyrazole derivatives have been shown to have antiproliferative effects on certain cancer cell lines , but it is unclear whether 1H-pyrazole-3,4-dicarboxylic acid has similar effects.
Molecular Mechanism
It is known that pyrazole derivatives can undergo various chemical reactions, including oxidation , which could potentially influence their interactions with biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-pyrazole-3,4-dicarboxylic acid over time in laboratory settings have not been extensively studied. It has been reported that the compound can be synthesized with high yields and crystallinity using different synthetic procedures .
Metabolic Pathways
The metabolic pathways involving 1H-pyrazole-3,4-dicarboxylic acid are not well-characterized. Pyrazole derivatives are known to be involved in various biological processes
Transport and Distribution
It is known that pyrazole derivatives can form coordination polymers with metal ions , which could potentially influence their transport and distribution.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the alkaline hydrolysis and oxidation of 1-aryl-4-formyl-1H-pyrazole-3-carboxylic esters using hydrogen peroxide in an aqueous medium . Another method includes the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the presence of nitric acid and iron(III) ions .
Industrial Production Methods: Industrial production of 1H-pyrazole-3,4-dicarboxylic acid typically involves large-scale oxidation reactions, which are optimized for high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to ensure the efficient production of the compound.
化学反应分析
Types of Reactions: 1H-Pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form tricarboxylic derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other functional groups.
Substitution: The nitrogen atoms in the pyrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and iron(III) ions are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include tricarboxylic acid derivatives, alcohols, and various substituted pyrazole compounds.
相似化合物的比较
1H-Pyrazole-3,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups at positions 3 and 5.
1H-Pyrazole-4,5-dicarboxylic acid: Another isomer with carboxylic acid groups at positions 4 and 5.
1H-Pyrazole-3-carboxylic acid: Contains only one carboxylic acid group at position 3.
Uniqueness: 1H-Pyrazole-3,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and biological activities. The presence of two adjacent carboxylic acid groups allows for the formation of unique coordination complexes and enhances its potential as a versatile building block in synthetic chemistry .
属性
IUPAC Name |
1H-pyrazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPUTARUKSCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398458 | |
| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31962-35-3 | |
| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-4,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)










